molecular formula C18H20N6O B2544355 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide CAS No. 1171936-21-2

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide

Cat. No.: B2544355
CAS No.: 1171936-21-2
M. Wt: 336.399
InChI Key: DQCUAGIQSWKGPV-UHFFFAOYSA-N
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Description

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is a complex organic compound that features a pyrazole and pyrimidine moiety

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is the glucose transporter GLUT1 . GLUT1 is a cell-permeable protein that plays a crucial role in the transport of glucose across the plasma membranes of mammalian cells .

Mode of Action

This compound acts as a potent, highly selective inhibitor of GLUT1 . It interacts with GLUT1, inhibiting its function and thereby reducing glucose uptake by cells . This interaction is likely facilitated by strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme .

Biochemical Pathways

By inhibiting GLUT1, this compound affects the glucose metabolism pathway . This results in a decrease in cellular glucose uptake, which can have downstream effects on processes that depend on glucose as a source of energy .

Pharmacokinetics

Given its potent inhibitory action on glut1, it can be inferred that the compound has good bioavailability and can effectively reach its target within cells .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in glucose uptake by cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the cellular environment can affect the compound’s ionization state, which in turn can influence its interaction with GLUT1 . Additionally, factors such as temperature and the presence of other molecules in the cellular environment can also impact the compound’s stability and efficacy .

Future Directions

The future research directions for pyrazole-based compounds could involve further exploration of their pharmacological effects and potential applications in drug development . Their unique properties make them promising candidates for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the construction of the pyrimidine moiety. The final step involves the coupling of these two moieties with the appropriate amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 2-(1-methyl-1H-pyrazol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-methyl-N-(4-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)propanamide is unique due to its specific combination of pyrazole and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-12(2)18(25)23-15-7-5-14(6-8-15)22-16-11-17(21-13(3)20-16)24-10-4-9-19-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCUAGIQSWKGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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